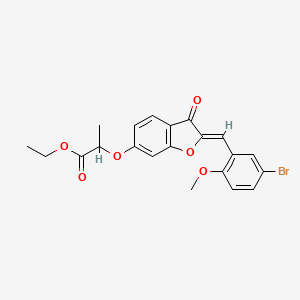
(Z)-ethyl 2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound’s name suggests it is a benzofuran derivative with a bromo and methoxy substituents, and it has an ethyl ester functional group.
Synthesis Analysis
The synthesis of a compound like this would likely involve multiple steps, starting with the synthesis of the benzofuran core, followed by various functional group interconversions to introduce the bromo, methoxy, and ethyl ester groups.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry would be used to confirm the structure of the synthesized compound.Chemical Reactions Analysis
Researchers would study how this compound reacts with various reagents, under different conditions, to understand its reactivity and potentially develop new synthetic transformations.Physical And Chemical Properties Analysis
The compound’s physical and chemical properties such as solubility, melting point, boiling point, stability, etc., would be determined using various analytical techniques.Scientific Research Applications
Structural Analysis and Hydrogen Bonding
In the title compound, structural analysis reveals the formation of dihedral angles between the benzene and pyridine rings with the benzimidazole mean plane. The compound also exhibits an intramolecular N—H⋯O hydrogen bond, and in the crystal structure, water molecules are involved in the formation of O—H⋯O, O—H⋯N, and N—H⋯O hydrogen bonds, linking the components into layers parallel to the ab plane (Liu et al., 2012).
Photodynamic Therapy Applications
The compound has been used in the synthesis of new zinc phthalocyanine with high singlet oxygen quantum yield, which is substituted with new benzenesulfonamide derivative groups containing Schiff base. These properties make the phthalocyanine remarkably potent for use as Type II photosensitizers in the treatment of cancer through photodynamic therapy, demonstrating good fluorescence properties and an appropriate photodegradation quantum yield (Pişkin, Canpolat & Öztürk, 2020).
Polymorphism in Pharmaceutical Compounds
The compound has been involved in a study of polymorphism in an investigational pharmaceutical compound. Two polymorphic forms were characterized using spectroscopic and diffractometric techniques, presenting challenges for analytical and physical characterization due to their very similar spectra and diffraction patterns (Vogt et al., 2013).
Safety And Hazards
Safety data would be collected during the initial synthesis and subsequent handling of the compound. This could include information on toxicity, flammability, environmental impact, etc.
Future Directions
Depending on the results of these studies, future directions could include further optimization of the compound’s synthesis, exploration of its reactivity in new chemical reactions, or development of analogs with improved biological activity.
Please note that this is a general approach and the specific steps and techniques would depend on the exact nature of the compound and the goals of the research. For a comprehensive analysis of a specific compound, I would recommend consulting with a chemist or conducting a thorough literature search.
properties
IUPAC Name |
ethyl 2-[[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrO6/c1-4-26-21(24)12(2)27-15-6-7-16-18(11-15)28-19(20(16)23)10-13-9-14(22)5-8-17(13)25-3/h5-12H,4H2,1-3H3/b19-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPWXHQXOVHFOB-GRSHGNNSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC(=C3)Br)OC)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC(=C3)Br)OC)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/no-structure.png)
![2-[(4-benzylpiperazin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B2432698.png)
![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2432702.png)
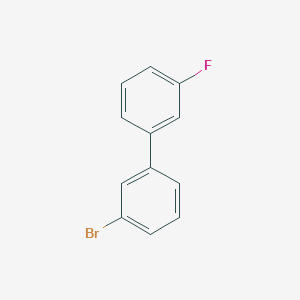
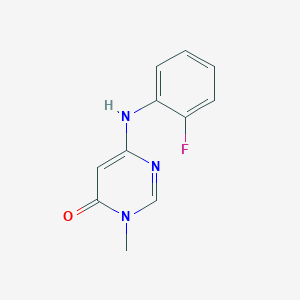
![methyl 4-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B2432705.png)
![[4-[(3-Methyl-1,2-oxazol-5-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2432706.png)
![1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2432709.png)
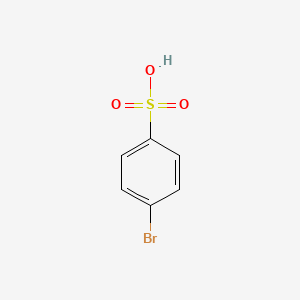
methanone](/img/structure/B2432712.png)
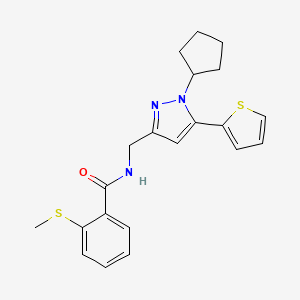
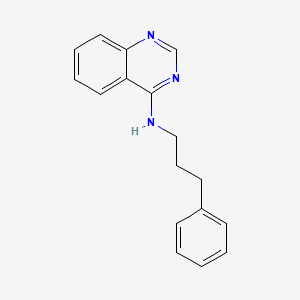
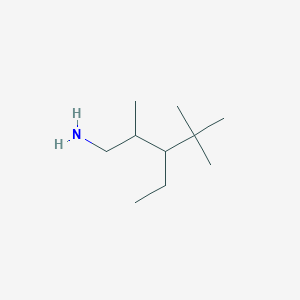
![N1-(4-ethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2432719.png)